JNJ-42259152

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

JNJ-42259152 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2.1. Quantification of PDE10A Activity

Research has demonstrated that JNJ-42259152 can be utilized to non-invasively quantify PDE10A activity in the human brain through PET imaging. A study involving twelve healthy volunteers evaluated the test-retest reproducibility of this radioligand, revealing that it could reliably measure PDE10A activity across different brain regions, including the putamen, caudate nucleus, and substantia nigra . The study employed both one-tissue and two-tissue compartment models to analyze data, with findings indicating low bias and acceptable variability in measurements.

2.2. Applications in Huntington's Disease

The ability to visualize PDE10A levels using this compound has significant implications for understanding Huntington's disease (HD). A study highlighted the correlation between altered striatal PDE10A availability and dopaminergic neurotransmission, suggesting that PET imaging with this compound could serve as a biomarker for disease progression in HD patients . This application is particularly relevant as it may aid in the assessment of therapeutic efficacy in clinical trials.

2.3. Pharmacological Interactions

Investigations into the pharmacological interactions between PDE10A enzymes and drugs affecting dopamine neurotransmission have also been conducted using this compound. These studies have provided insights into how alterations in PDE10A activity can influence dopaminergic signaling pathways, further emphasizing the compound's utility in both basic and clinical research settings .

3.1. Study on Test-Retest Reliability

In a notable study focused on test-retest reliability, researchers conducted dynamic PET scans on healthy subjects to assess the reproducibility of this compound binding across various brain regions. The results indicated that the compound could yield consistent measurements over time, reinforcing its potential as a reliable tool for clinical research .

3.2. Impact on Treatment Monitoring

Another study explored how this compound could be used to monitor treatment responses in patients with neuropsychiatric disorders. By measuring changes in PDE10A levels before and after pharmacological interventions, researchers were able to assess treatment efficacy and adjust therapeutic strategies accordingly .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Wirkmechanismus

The mechanism of action of JNJ-42259152 involves its interaction with specific molecular targets and pathways. It is known to affect mitochondrial function by targeting components of the electron transport chain, such as succinate dehydrogenase . This interaction leads to changes in cellular energy production and can influence various physiological processes.

Vergleich Mit ähnlichen Verbindungen

JNJ-42259152 can be compared with other similar compounds, such as ubiquinone and lumateperone . While ubiquinone is primarily involved in mitochondrial electron transport, lumateperone acts as an atypical antipsychotic with different molecular targets. The uniqueness of this compound lies in its specific molecular structure and its distinct mechanism of action.

Similar Compounds

- Ubiquinone

- Lumateperone

Eigenschaften

CAS-Nummer |

1301167-87-2 |

|---|---|

Molekularformel |

C24H23FN4O |

Molekulargewicht |

402.46 |

IUPAC-Name |

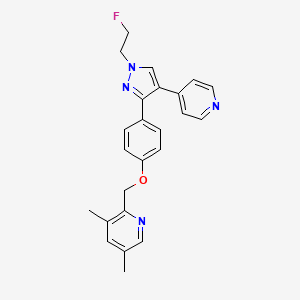

2-[[4-[1-(2-fluoroethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine |

InChI |

InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |

InChI-Schlüssel |

OWEZURWNYQWWNB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(N=C1)COC2=CC=C(C=C2)C3=NN(C=C3C4=CC=NC=C4)CCF)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JNJ-42259152; JNJ 42259152; JNJ42259152. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.